molecular formula C18H17N3O4 B2419492 Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate CAS No. 1008579-50-7

Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate

Cat. No.: B2419492
CAS No.: 1008579-50-7
M. Wt: 339.351
InChI Key: ZYKAXPYBDVBYHU-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate is a chemical compound with the molecular formula C22H18N4O4. This compound is known for its complex structure, which includes a quinoxaline moiety, a benzoate ester, and an acetylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate typically involves multiple steps. One common method includes the condensation of 3-oxo-1,2,4-trihydroquinoxaline with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce dihydroquinoxaline compounds.

Scientific Research Applications

Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-dione: Shares the quinoxaline core structure but lacks the acetylamino and benzoate groups.

    Methyl 2-aminobenzoate: Contains the benzoate ester but lacks the quinoxaline moiety.

    3-oxo-1,2,4-trihydroquinoxaline: Contains the quinoxaline core but lacks the acetylamino and benzoate groups.

Uniqueness

Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-18(24)11-6-2-3-7-12(11)20-16(22)10-15-17(23)21-14-9-5-4-8-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAXPYBDVBYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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